Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate

Catalog No.
S2774944
CAS No.
478041-11-1
M.F
C14H13N3O3
M. Wt
271.276
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quino...

CAS Number

478041-11-1

Product Name

Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate

IUPAC Name

ethyl 2-[4-(cyanomethyl)-3-oxoquinoxalin-2-yl]acetate

Molecular Formula

C14H13N3O3

Molecular Weight

271.276

InChI

InChI=1S/C14H13N3O3/c1-2-20-13(18)9-11-14(19)17(8-7-15)12-6-4-3-5-10(12)16-11/h3-6H,2,8-9H2,1H3

InChI Key

AASGCGWCHGCYQQ-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=NC2=CC=CC=C2N(C1=O)CC#N

solubility

not available

Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate is a chemical compound with the molecular formula C14H13N3O3C_{14}H_{13}N_{3}O_{3} and a molecular weight of approximately 271.27 g/mol. Its structure features a quinoxaline moiety, which is notable for its diverse biological activities. The compound is characterized by the presence of a cyanomethyl group and an ester functional group, contributing to its reactivity and potential applications in medicinal chemistry.

Due to its functional groups:

  • Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
  • Nucleophilic Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Reduction Reactions: The keto group present in the quinoxaline structure can be reduced to form alcohol derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate has been explored in various studies, indicating potential pharmacological properties:

  • Antimicrobial Activity: Compounds containing quinoxaline structures have demonstrated antimicrobial effects against various pathogens.
  • Anticancer Properties: Some derivatives of quinoxaline have shown cytotoxic activity against cancer cell lines, suggesting that this compound may also possess similar properties.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in disease pathways, although detailed studies are required to confirm these effects.

The synthesis of ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate can be achieved through several methods:

  • Condensation Reactions: A common method involves the condensation of appropriate precursors containing both the quinoxaline moiety and the cyanomethyl group.
  • Refluxing Techniques: Refluxing a mixture of starting materials in a suitable solvent can facilitate the formation of the desired compound.
  • Use of Catalysts: Employing catalysts can enhance reaction rates and yields during synthesis.

Example Synthesis Pathway

A typical synthesis might involve reacting 2-aminoquinoxaline with an appropriate cyanomethylating agent followed by esterification with ethyl acetate.

Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate has potential applications in:

  • Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound for developing new drugs targeting infections or cancer.
  • Chemical Research: It can be utilized as a building block in synthetic organic chemistry for creating more complex molecules.
  • Material Science: The compound may find applications in developing new materials with specific properties due to its unique structure.

Studies on interactions involving ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate are crucial for understanding its mechanism of action:

  • Protein-Ligand Binding: Investigating how this compound binds to specific proteins can elucidate its biological mechanisms.
  • Molecular Docking Studies: Computational studies can predict how well this compound fits into active sites of target enzymes or receptors.
  • Toxicology Assessments: Evaluating potential toxic effects on human cells or model organisms is essential for its development as a therapeutic agent.

Several compounds share structural similarities with ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate, including:

Compound NameMolecular FormulaUnique Features
Ethyl 2-(cyano)-4-methylquinoline-3-carboxylateC13H11N3O2C_{13}H_{11}N_{3}O_{2}Contains a methyl group instead of cyanomethyl
Ethyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylateC11H12N2O2C_{11}H_{12}N_{2}O_{2}Features a pyrrole ring
Ethyl 6-cyanoquinoline-5-carboxylateC12H10N2O2C_{12}H_{10}N_{2}O_{2}Contains a cyano group at position 6

Uniqueness

Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate is unique due to its specific combination of a quinoxaline framework with both cyanomethyl and ester functionalities, potentially leading to distinct biological activities not observed in other similar compounds.

This comprehensive overview highlights the significance of ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate in chemical research and pharmaceutical applications while underscoring its unique structural characteristics compared to similar compounds.

Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate (CAS 478041-11-1) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₄H₁₃N₃O₃ and a molecular weight of 271.27 g/mol. Structurally, it belongs to the quinoxaline family, characterized by a fused benzene and pyrazine ring system (Figure 1). The quinoxaline core is substituted at position 4 with a cyanomethyl group (-CH₂CN) and at position 2 with an ethyl acetate moiety (-CH₂COOEt). These functional groups confer unique reactivity, enabling its use as a versatile intermediate in organic synthesis.

The compound exists as a solid at room temperature and exhibits moderate solubility in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its infrared (IR) spectrum typically shows absorptions at 1732 cm⁻¹ (ester C=O stretch) and 1680 cm⁻¹ (quinoxalinone C=O stretch), while nuclear magnetic resonance (NMR) spectra reveal distinct signals for the ethyl group (δ 1.23 ppm, triplet) and cyanomethyl protons (δ 3.99 ppm, singlet).

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₃N₃O₃
Molecular Weight271.27 g/mol
Melting PointNot reported-
SolubilityDMF, DMSO
Hazard CodesH302, H312, H332

Historical Context in Heterocyclic Chemistry

Quinoxaline derivatives have been integral to heterocyclic chemistry since their discovery in the late 19th century. Early synthesis methods, such as the Hinsberg reaction (condensation of o-phenylenediamines with α-keto acids), laid the groundwork for accessing this scaffold. The parent compound, quinoxaline (C₈H₆N₂), was first synthesized in 1895 via decarboxylation of quinoxaline-2-carboxylic acid. Over time, advancements in catalysis and green chemistry enabled the development of complex derivatives, including ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate.

The introduction of cyanomethyl groups into heterocycles emerged as a key strategy in the mid-20th century, driven by the utility of nitriles in pharmaceutical and materials science applications. Cyanomethylation reactions, often employing acetonitrile or chloroacetonitrile, allowed chemists to incorporate -CH₂CN substituents into aromatic systems, enhancing their electronic and steric profiles. This compound’s synthesis likely involves alkylation of a preformed quinoxalinone with ethyl chloroacetate, followed by cyanomethylation at position 4.

Significance in Organic Synthesis Research

Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate serves as a critical building block in medicinal and materials chemistry. Its quinoxalinone core provides a rigid, planar structure ideal for π-π stacking interactions, while the ester and cyanomethyl groups offer sites for further functionalization. For example:

  • Cyanohydrin Formation: The cyanomethyl group can undergo hydrolysis to yield carboxylic acids or reduction to primary amines, enabling access to diverse analogs.
  • Ester Saponification: The ethyl ester can be hydrolyzed to a carboxylic acid, facilitating conjugation with amines or alcohols.

Table 2: Comparative Analysis of Quinoxaline Derivatives

CompoundMolecular FormulaKey SubstituentsApplicationSource
Ethyl 2-[4-(cyanomethyl)-3-oxo-...C₁₄H₁₃N₃O₃4-Cyanomethyl, 2-Ethyl esterSynthetic intermediate
3-Phenylquinazolin-4(3H)-oneC₁₄H₁₀N₂O3-Phenyl, 4-KetoneAntimicrobial agents
Pyrrolo[1,2-a]quinoxalineC₁₀H₉N₃Fused pyrrole-quinoxalinePhotovoltaic materials

Recent studies highlight its role in multicomponent reactions (MCRs), where it participates in cycloadditions and cross-couplings to yield polycyclic architectures. For instance, iron-catalyzed transfer hydrogenation protocols have utilized similar quinoxaline derivatives to construct fused heterocycles. Additionally, the compound’s electron-deficient quinoxaline ring engages in charge-transfer interactions, making it a candidate for organic semiconductors.

Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate exists as a solid at room temperature [1]. Commercial preparations of this compound typically exhibit purities ranging from 90-98% [1] [2], indicating its availability as a research-grade chemical. While specific appearance characteristics were not definitively documented in the available literature, quinoxaline derivatives of similar molecular structure commonly present as off-white to light-colored crystalline or amorphous solid materials.

The compound's solid-state properties are consistent with its molecular structure, which contains both polar functional groups (ester, carbonyl, nitrile) and an extended aromatic quinoxaline system. The presence of multiple heteroatoms and polar substituents contributes to intermolecular interactions that stabilize the solid phase under ambient conditions.

Solubility Profile in Various Solvents

The solubility characteristics of Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate can be predicted based on its chemical structure and the established solubility patterns of quinoxaline derivatives.

Solvent CategorySolventSolubility AssessmentSupporting Evidence
AqueousWaterPoor to LimitedQuinoxalines typically exhibit limited water solubility [3]
Protic OrganicEthanolGoodEthanol is commonly used for quinoxaline synthesis and purification [4] [5]
Protic OrganicMethanolGoodSimilar solubility pattern to ethanol for quinoxaline derivatives
Aprotic PolarDMSOVery GoodExcellent solvent for most quinoxaline derivatives [6]
Aprotic PolarAcetonitrileGoodCommonly used in chromatographic analysis of quinoxalines
ChlorinatedDichloromethaneModerateTypical moderate solubility for aromatic compounds
ChlorinatedChloroformModerateSimilar behavior to dichloromethane
Non-polarHexanePoorExpected poor solubility due to polar functional groups

The solubility pattern reflects the compound's amphiphilic nature, with the quinoxaline aromatic system providing some lipophilic character while the polar substituents (ester, carbonyl, nitrile groups) contribute to solubility in polar solvents. The limited water solubility is characteristic of quinoxaline derivatives containing organic substituents [3].

Partition Coefficient and Lipophilicity Parameters

The lipophilicity of Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate is characterized by its calculated octanol-water partition coefficient (XLogP) of 1.1 [7]. This value positions the compound in the moderately lipophilic range, suggesting balanced hydrophilic and lipophilic properties.

PropertyValueReference
XLogP (calculated)1.1 [7]
LogP ClassificationModerately lipophilicBased on standard ranges
Membrane PermeabilityExpected moderateInferred from LogP value

The relatively modest lipophilicity value indicates that the compound should exhibit reasonable solubility in both aqueous and organic phases, which is consistent with the presence of multiple polar functional groups (ester, carbonyl, nitrile) balanced against the aromatic quinoxaline core structure. This lipophilicity profile suggests potential for moderate membrane permeability and bioavailability if the compound were to be developed for pharmaceutical applications.

The partition coefficient value is within the range commonly observed for quinoxaline derivatives containing polar substituents [8]. Studies on related quinoxaline di-N-oxides have shown LogP values ranging from 1.5 to 4.5, with the lower values typically associated with compounds containing polar functional groups similar to those present in this target compound [8].

Hydrogen Bond Donor/Acceptor Properties

The hydrogen bonding characteristics of Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate significantly influence its physicochemical properties and potential biological interactions.

PropertyCountStructural Basis
Hydrogen Bond Donors0No available protons on heteroatoms [7]
Hydrogen Bond Acceptors5Multiple oxygen and nitrogen atoms [7]

Hydrogen Bond Acceptor Sites:

  • Ester carbonyl oxygen (C=O in COOC2H5)
  • Ester ether oxygen (O in COOC2H5)
  • Quinoxaline carbonyl oxygen (C=O in the ring system)
  • Nitrile nitrogen (N in CN group)
  • Quinoxaline ring nitrogen atoms

The absence of hydrogen bond donors combined with multiple acceptor sites creates an asymmetric hydrogen bonding profile. This pattern is significant for several reasons:

  • Solvent Interactions: The compound can form hydrogen bonds with protic solvents (water, alcohols) as an acceptor, explaining its enhanced solubility in ethanol and methanol compared to non-polar solvents.

  • Crystal Packing: The multiple acceptor sites without donor capability may influence solid-state structure through interactions with trace moisture or residual protic solvents.

  • Molecular Recognition: The hydrogen bonding pattern may be relevant for potential biological activity, as the compound can interact with hydrogen bond donating residues in proteins while lacking competitive donor sites.

Stability and Degradation Patterns

Thermal Stability

Quinoxaline derivatives, including Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate, generally exhibit good thermal stability. Based on established patterns for structurally related quinoxaline compounds, thermal stability characteristics can be assessed:

Thermal PropertyAssessmentSupporting Evidence
Decomposition Temperature (Td)>225°CTypical range for quinoxaline derivatives [9] [10]
Processing StabilityGoodSuitable for standard synthetic manipulations
Thermal Degradation OnsetElevated temperaturesQuinoxalines show high thermal stability [9]

Studies on related quinoxaline derivatives have demonstrated decomposition temperatures exceeding 380°C for some analogs [9]. The thermal stability of quinoxaline-containing compounds is attributed to the aromatic stability of the heterocyclic system and the delocalized electron structure. The presence of electron-withdrawing groups (ester, nitrile) may slightly enhance thermal stability through electronic effects.

Thermal Degradation Mechanisms: At elevated temperatures, potential degradation pathways may include:

  • Ester hydrolysis or elimination
  • Nitrile group decomposition
  • Quinoxaline ring degradation at extreme temperatures

pH-Dependent Behavior

The stability of Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate varies significantly across different pH ranges:

pH RangeStability AssessmentDominant Mechanisms
Acidic (pH < 4)Generally StableQuinoxalines are typically stable under acidic conditions
Neutral (pH 6-8)Most StableOptimal stability range for quinoxaline derivatives
Basic (pH > 9)Potentially UnstableRisk of ester hydrolysis and base-catalyzed degradation

Acidic Conditions: The compound is expected to remain stable under mildly acidic to acidic conditions. The quinoxaline ring system is generally resistant to acid-catalyzed degradation, and the ester group shows minimal hydrolysis under acidic conditions.

Neutral Conditions: Maximum stability is anticipated in the neutral pH range (6-8), where neither acid-catalyzed nor base-catalyzed degradation mechanisms are favored.

Basic Conditions: Under basic conditions, several degradation pathways become possible:

  • Ester saponification leading to carboxylic acid formation
  • Potential Michael addition reactions at activated positions
  • Base-catalyzed condensation or rearrangement reactions

Photostability Assessment

Quinoxaline derivatives are known to exhibit variable photostability, with many compounds showing sensitivity to light exposure [8]. For Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate:

Photostability FactorAssessmentRationale
UV SensitivityPotentially SensitiveQuinoxalines can undergo photodegradation [8]
Visible LightModerate StabilityLess energetic than UV radiation
Storage RecommendationsProtected from LightStandard precaution for quinoxaline derivatives

Photodegradation Mechanisms: Light-induced degradation may occur through:

  • Photooxidation of the quinoxaline ring system
  • Photoisomerization or rearrangement reactions
  • Free radical formation leading to decomposition

Stabilization Strategies: To maintain compound integrity:

  • Storage in amber or opaque containers
  • Protection from direct sunlight and UV sources
  • Use of antioxidants or radical scavengers if required for formulations

XLogP3

1.1

Dates

Last modified: 04-15-2024

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